disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate
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Overview
Description
Disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate is a complex organic compound with a unique structure that includes multiple functional groups such as dichloro, methoxyphenyl, diazenyl, oxido, and disulfonato groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate involves multiple steps, starting with the preparation of the core naphthalene structure. The naphthalene derivative is then functionalized with dichloro, methoxyphenyl, and diazenyl groups through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
Disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the dichloro and diazenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonated derivatives, while reduction can produce amine-substituted products .
Scientific Research Applications
Disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological stain and in biochemical assays.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The diazenyl group, in particular, plays a crucial role in its mechanism of action by forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Disodium (E)-4-[2-(2,4-dichlorophenoxy)acetamido]-5-hydroxy-6-{[2-(o-tolyloxy)phenyl]azo}naphthalene-1,7-disulfonate
- 2,4-Dichlorobenzoic acid
- Sodium dichloroisocyanurate
Uniqueness
Disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
68929-14-6 |
---|---|
Molecular Formula |
C24H13BaCl2N3Na2O9S2 |
Molecular Weight |
805.7 g/mol |
IUPAC Name |
disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate |
InChI |
InChI=1S/C24H17Cl2N3O9S2.Ba.2Na/c1-38-18-5-3-2-4-16(18)28-29-22-20(40(35,36)37)11-14-19(39(32,33)34)9-8-17(21(14)23(22)30)27-24(31)13-7-6-12(25)10-15(13)26;;;/h2-11,30H,1H3,(H,27,31)(H,32,33,34)(H,35,36,37);;;/q;+2;2*+1/p-4 |
InChI Key |
YABKECNCEZCCOL-UHFFFAOYSA-J |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=C(C4=C(C=C(C=C4)Cl)Cl)[O-])[O-].[Na+].[Na+].[Ba+2] |
Origin of Product |
United States |
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